molecular formula C17H25Cl3N2O B11982215 N-[2,2,2-trichloro-1-(4-toluidino)ethyl]octanamide

N-[2,2,2-trichloro-1-(4-toluidino)ethyl]octanamide

Cat. No.: B11982215
M. Wt: 379.7 g/mol
InChI Key: DARAKBGXSWAPOM-UHFFFAOYSA-N
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Description

N-[2,2,2-trichloro-1-(4-toluidino)ethyl]octanamide is a synthetic organic compound with the molecular formula C17H25Cl3N2O It is known for its unique structure, which includes a trichloromethyl group, a toluidine moiety, and an octanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,2-trichloro-1-(4-toluidino)ethyl]octanamide typically involves the reaction of 4-toluidine with 2,2,2-trichloroethyl octanoate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2,2,2-trichloro-1-(4-toluidino)ethyl]octanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the trichloromethyl group to a less chlorinated form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides and chlorinated by-products.

    Reduction: Formation of less chlorinated derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[2,2,2-trichloro-1-(4-toluidino)ethyl]octanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2,2,2-trichloro-1-(4-toluidino)ethyl]octanamide involves its interaction with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The toluidine moiety may interact with aromatic residues in proteins, influencing their activity. The octanamide chain provides hydrophobic interactions that can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2,2,2-trichloro-1-(2-toluidino)ethyl]octanamide
  • N-[2,2,2-trichloro-1-(3-toluidino)ethyl]octanamide
  • N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]octanamide

Uniqueness

N-[2,2,2-trichloro-1-(4-toluidino)ethyl]octanamide is unique due to its specific substitution pattern and the presence of the octanamide chain. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H25Cl3N2O

Molecular Weight

379.7 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(4-methylanilino)ethyl]octanamide

InChI

InChI=1S/C17H25Cl3N2O/c1-3-4-5-6-7-8-15(23)22-16(17(18,19)20)21-14-11-9-13(2)10-12-14/h9-12,16,21H,3-8H2,1-2H3,(H,22,23)

InChI Key

DARAKBGXSWAPOM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=C(C=C1)C

Origin of Product

United States

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